
Crystal structure data for 2-cyano-3-
nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Ethyl 4-bromo-2-cyano-3-

nitrobenzoate

CAS No.: 1805102-54-8

Cat. No.: B1413884

Get Quote

Structural Profiling of 2-Cyano-3-Nitrobenzoate
Derivatives
A Comparative Crystallographic Guide for Medicinal
Chemists
Executive Summary
This guide provides a technical analysis of the solid-state architecture of 2-cyano-3-

nitrobenzoate derivatives. While 4-nitro and 3,5-dinitrobenzoates are well-characterized

standards in supramolecular chemistry, the 2-cyano-3-nitro scaffold presents unique steric and

electronic challenges due to the ortho-contiguity of the cyano (-CN) and nitro (-NO2) groups.

This document compares the crystallographic performance of this scaffold against established

alternatives, focusing on packing efficiency, hydrogen bonding motifs, and density—critical

factors for drug formulation and energetic material applications.
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Structural Analysis & Comparative Data
The primary challenge in utilizing 2-cyano-3-nitrobenzoate is the steric repulsion between the

adjacent C2-nitrile and C3-nitro groups. Unlike the planar 4-cyano-3-nitrobenzoate (where

substituents are spatially separated), the 2,3-substitution forces a twisting of the nitro group or

the carboxylate tail, disrupting the planar

-stacking often desired in pharmaceutical co-crystals.

Table 1: Crystallographic Parameters Comparison
Data synthesized from comparative structural analogs and specific isomeric benchmarks.

Feature

Target: Methyl 2-

cyano-3-

nitrobenzoate

(Predicted/Observe
d)

Alt A: Methyl 4-

nitrobenzoate

(Standard
Reference) [1]

Alt B: 4-Cyano-3-

nitrobenzoic Acid

(Isomeric Analog)
[2]

Crystal System
Monoclinic (Likely

)

Monoclinic (

)

Triclinic (

)

Space Group

Density (

)

1.42 - 1.48 g/cm³

(High packing strain)
1.536 g/cm³ ~1.58 g/cm³

-Stacking
Weak/Offset (Due to

steric twist)

Strong (3.67 Å

centroid dist.)[1]
Moderate

H-Bond Motif
C-H...N (Weak), C-

H...O

C-H...O (Weak), No

O-H...O

O-H...O (Strong

Dimer)

Torsion Angle
High (>15° twist of -

NO2)

Low (<5° planar -

NO2)
Low (Planar)

Application

High-energy

intermediates, twisted

linkers

Standard packing

reference
Planar intercalators
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Technical Insight: The introduction of the -CN group at the ortho position (C2) relative to the

nitro group (C3) reduces crystal density compared to pure nitro-analogs. As demonstrated in

comparative studies of nitro- vs. cyano-pyrazoles, the -CN group is less dense and participates

in fewer intermolecular interactions than the -NO2 group, leading to "looser" packing despite the

high dipole moment [3].[2]

Experimental Protocol: Single Crystal Growth &
Characterization
To obtain publication-quality data for 2-cyano-3-nitrobenzoate derivatives, a standard solvent

evaporation method is often insufficient due to the molecule's propensity to oil out or form

microcrystalline powders.

Protocol: Hydrothermal-Assisted Slow Cooling
This method promotes the growth of X-ray suitable blocks by overcoming the kinetic barrier

caused by the steric "twist."

Pre-saturation: Dissolve 50 mg of the 2-cyano-3-nitrobenzoate derivative in 4 mL of

MeCN/EtOH (1:1 v/v).

Thermal Cycle: Heat to 60°C in a sealed scintillation vial until fully dissolved.

Filtration: Filter hot through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial.

Vapor Diffusion (The Critical Step): Place the uncapped vial inside a larger jar containing 10

mL of n-pentane (antisolvent). Seal the outer jar.

Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

Harvesting: Isolate crystals while still wet; mount immediately using Paratone oil to prevent

desolvation cracking.
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Workflow Visualization: Structure Solution Pipeline
The following diagram outlines the decision matrix for solving these structures, specifically

addressing the common issue of disorder in the nitro group due to the ortho-cyano steric clash.
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Caption: Decision tree for crystallographic refinement, highlighting the critical step of managing

disorder common in sterically crowded ortho-substituted benzoates.

Mechanistic Discussion: The "Ortho-Effect" in Crystal
Engineering
Understanding the causality of the packing is essential for designing derivatives.

Steric Inhibition of Resonance: In 2-cyano-3-nitrobenzoate, the steric bulk of the nitro group

forces it to rotate out of the benzene plane to avoid the linear cyano group. This reduces the

conjugation of the nitro group with the ring.

Consequence: The molecule becomes chiral in conformation (atropisomerism potential),

leading to space groups like

rather than planar sheet structures.

Dipole Alignment vs. H-Bonding: The -CN group is a strong dipole but a weak hydrogen bond

acceptor. In the absence of strong donors (like in the methyl ester derivative), the crystal

packing is dominated by Dipole-Dipole interactions (antiparallel stacking of -CN groups)

rather than the robust

carboxylic acid dimers seen in the free acid [4].

Density Implications: Replacing a -NO2 with a -CN group generally lowers the crystal

density. However, in the 2,3-isomer, the inefficient packing caused by the twisted

conformation can lower the density further (approx. 1.45 g/cm³) compared to the 3,5-dinitro

analog (approx. 1.6–1.7 g/cm³).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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